1-(3-Methylphenyl)imidazolidine-2,4-dione
Overview
Description
1-(3-Methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The structure of this compound consists of an imidazolidine ring substituted with a 3-methylphenyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylphenyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of amino acids with phenyl isocyanate or phenyl isothiocyanate . The reaction typically proceeds under mild conditions, and the yields of the desired product are generally high. Another method involves the Knoevenagel condensation of imidazolidine-2,4-dione derivatives with aldehydes or ketones .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient production of the compound with high yields and purity . The process involves the use of a continuous flow reactor, which provides better control over reaction conditions and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the 3-methylphenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-(3-Methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to bind to the voltage-gated sodium channels in neurons, thereby inhibiting the excessive firing of neurons and preventing seizures . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant that also contains an imidazolidine-2,4-dione moiety.
Thiazolidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit various biological activities, including antidiabetic and anti-inflammatory properties.
Uniqueness
1-(3-Methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazolidine-2,4-dione derivatives. Its 3-methylphenyl group enhances its anticonvulsant and antibacterial properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(3-methylphenyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWDWNRWBUALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261640 | |
Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32549-32-9 | |
Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32549-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.